Enhanced Lipophilicity vs. Des-Methyl Analog
The N-methyl substitution on the acetamide group increases computed lipophilicity compared to the des-methyl analog. The target compound (N-(1-Benzyl-piperidin-3-ylmethyl)-2-chloro-N-methyl-acetamide) has a PubChem-computed XLogP3-AA of 2.6 [1], whereas the des-methyl analog (N-(1-Benzyl-piperidin-3-ylmethyl)-2-chloro-acetamide, CAS 1353965-76-0) has a computed LogP of 1.44 . This represents an increase of 1.16 log units.
| Evidence Dimension | Lipophilicity |
|---|---|
| Target Compound Data | XLogP3-AA = 2.6 |
| Comparator Or Baseline | Des-methyl analog (CAS 1353965-76-0): LogP = 1.44 |
| Quantified Difference | Δ LogP = +1.16 |
| Conditions | Computed values from PubChem (XLogP3-AA) and ChemSrc (LogP) |
Why This Matters
Higher lipophilicity often correlates with increased membrane permeability and blood-brain barrier penetration, a critical property when selecting a building block for CNS drug discovery programs.
- [1] PubChem Compound Summary for CID 66565141, N-(1-Benzyl-piperidin-3-ylmethyl)-2-chloro-N-methyl-acetamide. View Source
